![molecular formula C17H20N4O B12883521 Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-81-0](/img/structure/B12883521.png)
Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.
Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
相似化合物的比较
Similar Compounds
3-(Pyrrolidin-2-ylmethyl)pyridine: Similar structure but lacks the benzamide group.
3-(Aminomethyl)pyridine: Similar structure but lacks the pyrrolidine ring.
Benzamide Derivatives: Compounds with similar benzamide groups but different substituents on the aromatic ring.
Uniqueness
3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
821784-81-0 |
|---|---|
分子式 |
C17H20N4O |
分子量 |
296.37 g/mol |
IUPAC 名称 |
3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22) |
InChI 键 |
LMVDLAKTHWHLGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


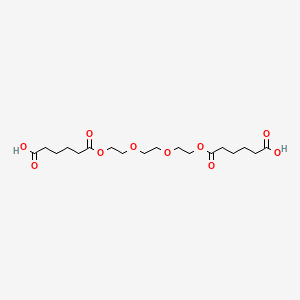
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

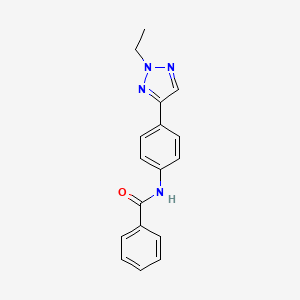
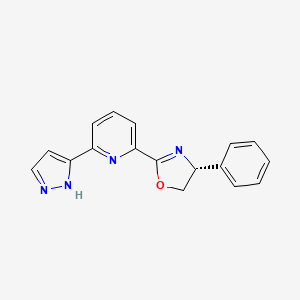
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

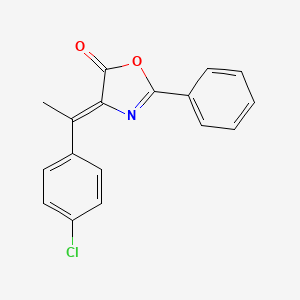

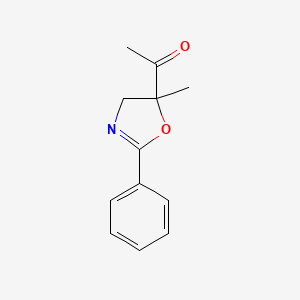
![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
